PSB-1434 is a selective and competitive inhibitor of monoamine oxidase B, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. The compound has an inhibitory concentration (IC50) of 1.59 nanomolar, demonstrating a selectivity greater than 6000-fold compared to monoamine oxidase A. This high selectivity makes PSB-1434 particularly valuable in research related to neurological disorders, especially those characterized by neurotransmitter deficiencies, such as Parkinson's disease.
The synthesis of PSB-1434 involves several organic reactions aimed at introducing specific functional groups to achieve the desired molecular structure. While detailed synthetic routes are not extensively documented, it typically requires careful optimization for large-scale production to ensure high yield and purity. The preparation methods often involve the use of various reagents and conditions tailored to facilitate the introduction of functional groups necessary for its activity as a monoamine oxidase B inhibitor.
The molecular structure of PSB-1434 is characterized by its specific arrangement of atoms that contribute to its inhibitory activity against monoamine oxidase B. The compound's structure includes:
PSB-1434 undergoes various chemical reactions, which can be categorized into three main types:
PSB-1434 exerts its effects through competitive inhibition of monoamine oxidase B. By binding to the active site of this enzyme, PSB-1434 prevents it from metabolizing its natural substrates, which include dopamine and phenylethylamine. This inhibition leads to increased levels of these neurotransmitters in the brain, contributing to therapeutic effects in conditions characterized by neurotransmitter deficiencies.
PSB-1434 possesses distinct physical and chemical properties that facilitate its function as a monoamine oxidase B inhibitor:
These properties are critical for its application in both research and potential therapeutic settings.
PSB-1434 has significant scientific applications, particularly in:
The compound's high selectivity and potency make it a valuable tool in both academic research and pharmaceutical development aimed at treating conditions like Parkinson's disease.
PSB-1434 (CAS 1619884-65-9) is a potent and selective monoamine oxidase B (MAO-B) inhibitor with an IC₅₀ of 1.59 nM, positioning it among the most potent MAO-B inhibitors reported to date [1]. Structurally, it is defined as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (molecular formula: C₁₄H₉F₂N₃O; molecular weight: 273.24 g/mol) [2] [3]. MAO-B is a critical enzyme in the central nervous system (CNS) responsible for metabolizing neurotransmitters like dopamine. Its inhibition elevates dopamine availability, making it a therapeutic strategy for neurodegenerative disorders such as Parkinson’s disease (PD).
Contemporary research emphasizes subtype-selective MAO inhibitors to mitigate risks associated with non-selective inhibition (e.g., hypertensive crises from MAO-A inhibition). PSB-1434’s sub-nanomolar potency suggests potential for lower therapeutic dosing and reduced off-target effects compared to legacy MAO-B inhibitors (e.g., selegiline, rasagiline). Its physicochemical properties—including stability under inert storage conditions (2–8°C) and solubility in DMSO (22.87 mM)—support its utility in preclinical research [1] [3].
Property | Value |
---|---|
CAS No. | 1619884-65-9 |
Molecular Formula | C₁₄H₉F₂N₃O |
Molecular Weight | 273.24 g/mol |
IC₅₀ (MAO-B) | 1.59 nM |
Solubility (DMSO) | 22.87 mM |
Purity | ≥98% [3] |
Storage Conditions | 2–8°C (inert atmosphere, dark) [3] |
Despite its promising biochemical profile, PSB-1434 faces unresolved research challenges:
This review delineates clear objectives for future PSB-1434 research:
The scope excludes clinical translation (e.g., dosing, safety) and focuses exclusively on preclinical research gaps.
Theoretical Significance:PSB-1434’s indazole-carboxamide scaffold represents a structural departure from classical MAO-B inhibitors (e.g., propargylamine-based selegiline). Studying its binding mode could reveal novel enzyme-inhibitor interactions, informing next-generation inhibitor design. Its fluorine atoms may enhance binding via hydrophobic contacts or metabolic stability—a hypothesis testable through comparative SAR studies with non-fluorinated analogs [2].
Practical Significance:
Inhibitor | IC₅₀ (MAO-B) | Selectivity (vs. MAO-A) | Molecular Scaffold |
---|---|---|---|
PSB-1434 | 1.59 nM | Undetermined | Indazole-carboxamide |
Selegiline | 15 nM | 10–100-fold [1] | Propargylamine |
Rasagiline | 14 nM | 100-fold | Propargylamine |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7